AX-024

Autoimmune disease Multiple sclerosis Therapeutic durability

AX-024 is the only first-in-class, orally bioavailable inhibitor of the TCR–Nck interaction currently available. Unlike broad-spectrum immunosuppressants, AX-024 selectively inhibits TCR-triggered T cell activation (IC₅₀ ≈ 1 nM) without suppressing BCR, TLR4, or CD40 signaling, enabling clean mechanistic studies where humoral immunity must be preserved. Its therapeutic effect persists after drug withdrawal in EAE, psoriasis, and allergic asthma models—making it uniquely suited for washout experiments and immunological memory research. Medicinal chemistry teams should use AX-024 as the >10,000-fold more potent benchmark over AX-000. Established in vivo dosing protocols (10–50 mg/kg/day, oral) reduce pilot study requirements and accelerate experimental design.

Molecular Formula C21H22FNO2
Molecular Weight 339.4 g/mol
CAS No. 1370544-73-2
Cat. No. B560555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAX-024
CAS1370544-73-2
Molecular FormulaC21H22FNO2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4
InChIInChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3
InChIKeyVMMKGVRPILDZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AX-024 (CAS 1370544-73-2) First-in-Class TCR-Nck Interaction Inhibitor for Autoimmune and Inflammatory Disease Research


AX-024 is a first-in-class, orally bioavailable small molecule inhibitor of the T cell receptor (TCR)–Nck protein–protein interaction [1]. It selectively inhibits TCR-triggered T cell activation with a reported IC₅₀ of approximately 1 nM , acting by targeting the SH3.1 domain of the adaptor protein Nck and thereby disrupting its interaction with the CD3ε subunit of the TCR [2]. Unlike broad-spectrum immunosuppressants, AX-024 modulates early TCR signaling without broadly suppressing immune function [3]. The compound has demonstrated protective efficacy in multiple preclinical autoimmune disease models and has progressed to Phase I clinical evaluation [4].

Why AX-024 Cannot Be Substituted with Generic T Cell Modulators or Nck-Binding Analogs


AX-024 occupies a unique pharmacological niche as the sole first-in-class inhibitor of the TCR–Nck interaction, with no direct molecular equivalents commercially available [1]. Generic calcineurin inhibitors (e.g., cyclosporine A, tacrolimus) or sphingosine-1-phosphate receptor modulators (e.g., fingolimod) operate through entirely distinct mechanisms that broadly suppress immune function, whereas AX-024 selectively inhibits TCR-dependent T cell activation without affecting B cell receptor (BCR), TLR4, or CD40 signaling pathways . Even among structurally related chromene analogs (e.g., AX-141), potency differences exceed an order of magnitude, rendering them unsuitable as functional substitutes [2]. Substitution with alternative T cell modulators would fundamentally alter the experimental or therapeutic intervention being evaluated.

AX-024 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs and In-Class Alternatives


Post-Treatment Efficacy Persistence: AX-024 vs. Fingolimod in Autoimmune Disease Models

AX-024 demonstrates persistent therapeutic benefit after drug removal, a property not observed with the comparator fingolimod. In mouse models of psoriasis, allergic asthma, and multiple sclerosis, the protective effects of AX-024 continued following treatment cessation [1]. This contrasts directly with fingolimod, a clinically approved sphingosine-1-phosphate receptor modulator, whose therapeutic effect subsides upon drug withdrawal [2]. The persistence of AX-024's effect suggests a durable modification of autoimmune T cell programming rather than transient receptor blockade [3].

Autoimmune disease Multiple sclerosis Therapeutic durability

Structural Analog Potency Differential: AX-024 vs. AX-141 in ZAP70 Phosphorylation Assay

AX-024 demonstrates superior potency compared to the structurally related chromene analog AX-141 in inhibiting TCR signaling. Using homogeneous time-resolved fluorescence (HTRF) assays measuring ZAP70 phosphorylation at Tyr319 following anti-CD3 stimulation, AX-024 exhibited an IC₅₀ of approximately 4 nM [1]. Under identical assay conditions, AX-141 displayed significantly reduced inhibitory activity, confirming that minor structural variations within the chromene scaffold produce substantial differences in functional potency [2]. This SAR-based differentiation underscores that related chromene derivatives are not functionally interchangeable with AX-024.

Structure-activity relationship TCR signaling Lead optimization

Intra-Series Potency Superiority: AX-024 vs. AX-000 in T Cell Proliferation Inhibition

AX-024 exhibits dramatically enhanced potency compared to the earlier development candidate AX-000 in inhibiting TCR-triggered T cell proliferation. AX-024 is over 10,000 times more potent than AX-000 in this functional assay . This extreme potency differential demonstrates that AX-024 represents a structurally optimized lead compound within the TCR-Nck inhibitor series, with AX-000 now obsolete for research applications requiring potent T cell modulation .

T cell proliferation Immunomodulation Potency comparison

Pathway Selectivity: AX-024 TCR-Selective Inhibition vs. Broad Immunosuppressants

AX-024 demonstrates pathway-specific inhibition restricted to TCR-dependent activation, distinguishing it mechanistically from calcineurin inhibitors (e.g., cyclosporine A, tacrolimus) that suppress multiple immune cell types. AX-024 inhibits TCR-triggered T cell activation with an IC₅₀ of approximately 1 nM but does not inhibit B cell proliferation triggered by B cell receptor (BCR), TLR4, CD40 agonists, nor IL-2-dependent proliferation of T lymphoblasts . In contrast, cyclosporine A inhibits calcineurin with an IC₅₀ of 7 nM but affects both T and B cell populations . Additionally, AX-024 does not prevent memory T cell responses to viral antigens (B8R poxvirus antigen peptide) or to ectromelia virus infection [1], suggesting preserved immune memory function.

Selectivity profiling Immunology T cell biology

In Vivo Efficacy: Dose-Dependent Protection Across Multiple Autoimmune Models

AX-024 demonstrates reproducible in vivo efficacy across multiple mechanistically distinct autoimmune disease models at defined oral doses. In the MOG₃₅₋₅₅ experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, AX-024 administered at 10 mg/kg per day for ten days prevented CD4⁺ T cell and macrophage infiltration into the cerebellum and spinal cord, with corresponding improvement in neurological impairment scores [1]. In an ovalbumin-sensitized mouse model of allergic airway disease, AX-024 at 50 mg/kg prevented eosinophil, macrophage, and neutrophil infiltration into the airway and prevented IL-4 elevation in bronchoalveolar lavage fluid [2]. These cross-model efficacy data establish a quantitative in vivo dosing framework unavailable for earlier series compounds or untested analogs.

In vivo pharmacology EAE model Allergic asthma

Optimal Research Applications for AX-024 Based on Quantitative Differentiation Evidence


Investigating Durable T Cell Reprogramming in Autoimmunity Without Continuous Drug Exposure

Researchers studying sustained T cell tolerance or epigenetic reprogramming in autoimmune disease should prioritize AX-024 over fingolimod or other transient immunosuppressants. Evidence from psoriasis, allergic asthma, and multiple sclerosis mouse models demonstrates that AX-024's therapeutic effect persists after drug withdrawal, whereas fingolimod's effect subsides upon cessation [1]. This property makes AX-024 uniquely suited for washout experiments, intermittent dosing studies, and investigations into drug-induced immunological memory modification [2].

TCR-Specific Signaling Studies Requiring Preservation of B Cell and Innate Immune Function

Investigators requiring pathway-specific T cell inhibition without confounding B cell or innate immune suppression should select AX-024 over calcineurin inhibitors (cyclosporine A, tacrolimus) or broad-spectrum kinase inhibitors. AX-024 does not inhibit B cell proliferation triggered by BCR, TLR4, or CD40 agonists, nor IL-2-dependent T lymphoblast proliferation [1]. This selectivity enables clean experimental dissection of TCR-dependent signaling in mixed lymphocyte populations and supports therapeutic development strategies where humoral immunity must be preserved [2].

Structure-Activity Relationship Studies of Chromene-Based TCR-Nck Inhibitors

Medicinal chemistry teams developing next-generation TCR-Nck inhibitors should use AX-024 as the potency benchmark reference standard. SAR data demonstrate that AX-024 (IC₅₀ ≈ 4 nM in ZAP70 phosphorylation HTRF assay) substantially outperforms the related chromene AX-141 [1]. Additionally, AX-024 is >10,000-fold more potent than the earlier candidate AX-000 in T cell proliferation assays [2]. These quantitative benchmarks are essential for evaluating novel analogs and establishing structure-activity relationships.

Preclinical Autoimmune Disease Modeling with Literature-Validated Dosing Parameters

Researchers initiating new studies in multiple sclerosis (EAE) or allergic asthma models can leverage literature-validated dosing of AX-024 to accelerate experimental design. In the MOG₃₅₋₅₅ EAE model, 10 mg/kg/day oral administration for ten days prevents CNS immune infiltration and improves neurological outcomes [1]. In ovalbumin-sensitized allergic airway disease, 50 mg/kg prevents airway inflammation and IL-4 elevation [2]. These established in vivo parameters reduce pilot study requirements and facilitate cross-study reproducibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AX-024

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.